molecular formula C26H22N6O4S2 B12157527 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12157527
M. Wt: 546.6 g/mol
InChI Key: YVKLDOMXPBOVAG-BKUYFWCQSA-N
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Description

The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring multiple functional groups, including a benzodioxole, thiazolidine, imidazole, and pyridopyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Thiazolidine Ring: This involves the reaction of a thiourea derivative with an α-haloketone.

    Construction of the Pyridopyrimidine Core: This is typically synthesized via a condensation reaction between a pyridine derivative and a formamide.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The imidazole and pyridopyrimidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and halides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds with similar benzodioxole moieties.

    Thiazolidine Derivatives: Compounds featuring the thiazolidine ring.

    Imidazole Derivatives: Compounds containing the imidazole ring.

    Pyridopyrimidine Derivatives: Compounds with the pyridopyrimidine core.

Uniqueness

The uniqueness of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H22N6O4S2

Molecular Weight

546.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H22N6O4S2/c33-24-18(23(29-22-4-1-2-10-31(22)24)28-7-3-9-30-11-8-27-15-30)13-21-25(34)32(26(37)38-21)14-17-5-6-19-20(12-17)36-16-35-19/h1-2,4-6,8,10-13,15,28H,3,7,9,14,16H2/b21-13-

InChI Key

YVKLDOMXPBOVAG-BKUYFWCQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C/C4=C(N=C5C=CC=CN5C4=O)NCCCN6C=CN=C6)/SC3=S

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=C(N=C5C=CC=CN5C4=O)NCCCN6C=CN=C6)SC3=S

Origin of Product

United States

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